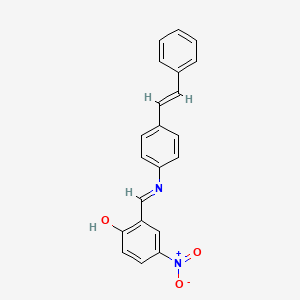
(5-methylthiophen-2-yl)methyl Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-thienyl)methyl benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a thienyl group, which is a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-2-thienyl)methyl benzoate typically involves the esterification of benzoic acid with (5-methyl-2-thienyl)methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of (5-methyl-2-thienyl)methyl benzoate can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the efficiency and yield of the esterification reaction. The use of such reactors allows for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Methyl-2-thienyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: (5-Methyl-2-thienyl)methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-2-thienyl)methyl benzoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-methyl-2-thienyl)methyl benzoate largely depends on its application. In the context of polymer synthesis, the compound undergoes vapor phase pyrolysis to form reactive intermediates that polymerize to form poly(2,5-thienyleneethylene) . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
(5-Methyl-2-furyl)methyl benzoate: Similar in structure but contains a furan ring instead of a thienyl ring.
Benzothiazole derivatives: These compounds also contain sulfur and have diverse biological activities.
Benzimidazole derivatives: Known for their anticancer properties and structural similarity to nucleotides.
Uniqueness: (5-Methyl-2-thienyl)methyl benzoate is unique due to its thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of polymers with specific electronic properties and in the design of biologically active molecules.
Eigenschaften
CAS-Nummer |
157890-50-1 |
|---|---|
Molekularformel |
C13H12O2S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
(5-methylthiophen-2-yl)methyl benzoate |
InChI |
InChI=1S/C13H12O2S/c1-10-7-8-12(16-10)9-15-13(14)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
OYCPSLZIFRQTQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)




![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)



